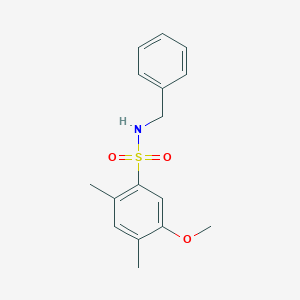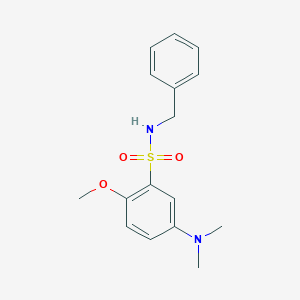![molecular formula C14H17ClN2O3S B272650 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as Valsartan, is a medication used to treat high blood pressure and heart failure. It belongs to the class of drugs known as angiotensin receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow. Valsartan is a widely used drug and has been the subject of numerous scientific studies.
作用机制
Valsartan works by blocking the binding of angiotensin II to its receptors, which prevents the hormone from causing blood vessels to constrict. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. Valsartan also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Valsartan has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and fibrosis. It has also been shown to improve endothelial function, increase nitric oxide production, and reduce sympathetic nervous system activity. These effects may contribute to the drug's therapeutic benefits in cardiovascular disease and other conditions.
实验室实验的优点和局限性
Valsartan has several advantages for use in laboratory experiments, including its well-established safety profile, ease of administration, and availability in both oral and intravenous formulations. However, there are also some limitations to its use, such as potential interactions with other medications and the need for careful monitoring of blood pressure and kidney function.
未来方向
There are many potential future directions for research on Valsartan and related compounds. Some areas of interest include investigating the drug's effects on cognitive function and neurodegenerative diseases, exploring its potential for use in cancer therapy, and developing new formulations or delivery methods to improve its efficacy and safety. Other areas of research could focus on identifying new targets for 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and developing more selective and potent compounds with fewer side effects. Overall, Valsartan and 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole continue to be an important area of research in the fields of cardiovascular disease, pharmacology, and drug development.
合成方法
The synthesis of Valsartan involves the condensation of 3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester with 5-chloro-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. This is followed by the addition of 2,4-dimethylpyrazole-3-carboxylic acid and the removal of the protecting group to yield the final product.
科学研究应用
Valsartan has been extensively studied for its therapeutic effects on hypertension, heart failure, and other cardiovascular diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetic nephropathy, and other conditions. In addition, Valsartan has been used in research to study the renin-angiotensin-aldosterone system, a complex hormonal system that regulates blood pressure and fluid balance.
属性
产品名称 |
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
分子式 |
C14H17ClN2O3S |
分子量 |
328.8 g/mol |
IUPAC 名称 |
1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
InChI 键 |
XMMGJFPCCCAYQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)